Home > Products > Screening Compounds P137072 > Ro 32-0432 hydrochloride
Ro 32-0432 hydrochloride - 151342-35-7; 1781828-85-0

Ro 32-0432 hydrochloride

Catalog Number: EVT-2695459
CAS Number: 151342-35-7; 1781828-85-0
Molecular Formula: C28H29ClN4O2
Molecular Weight: 489.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C, specifically targeting conventional isoforms. This compound is recognized for its potential in various scientific applications, particularly in the study of cellular signaling pathways and cancer research. The chemical structure of Ro 32-0432 hydrochloride allows it to effectively penetrate cell membranes, which enhances its utility in biological studies.

Source

Ro 32-0432 hydrochloride is commercially available from several suppliers, including Tocris, R&D Systems, Sigma-Aldrich, and MedChemExpress. It is often used in research laboratories for its specific inhibitory effects on protein kinase C activity, which plays a crucial role in many cellular processes.

Classification

Ro 32-0432 hydrochloride falls under the category of small molecule inhibitors and is classified as a protein kinase C inhibitor. Its chemical identification includes the CAS number 1781828-85-0. The compound is also known by other identifiers such as Bisindolylmaleimide XI hydrochloride.

Synthesis Analysis

Methods

The synthesis of Ro 32-0432 hydrochloride involves multi-step organic reactions that typically include the formation of indole derivatives and subsequent modifications to achieve the desired bisindolylmaleimide structure. The synthesis can be summarized as follows:

  1. Formation of Indole Derivatives: The initial step involves synthesizing indole compounds through cyclization reactions.
  2. Coupling Reaction: These indole derivatives are then coupled to form bisindolylmaleimides.
  3. Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form for improved solubility and stability.

Technical details regarding reaction conditions, catalysts, and purification methods are often proprietary and vary among different manufacturers.

Molecular Structure Analysis

Structure

The molecular formula of Ro 32-0432 hydrochloride is C28H28N4O2HClC_{28}H_{28}N_{4}O_{2}\cdot HCl, with a molecular weight of approximately 489.01 g/mol. The structure features two indole rings connected by a maleimide moiety, which is critical for its biological activity.

Data

The chemical structure can be represented as follows:

Molecular Structure C28H28N4O2HCl\text{Molecular Structure }C_{28}H_{28}N_{4}O_{2}\cdot HCl

This structure allows Ro 32-0432 hydrochloride to interact selectively with protein kinase C isoforms.

Chemical Reactions Analysis

Reactions

Ro 32-0432 hydrochloride primarily functions by inhibiting protein kinase C activity through competitive binding at the active site. This inhibition can modulate various downstream signaling pathways involved in cell proliferation and differentiation.

Technical Details

The compound's mechanism involves:

  • Competitive Inhibition: Ro 32-0432 competes with ATP for binding to the active site of protein kinase C.
  • Selectivity: While it exhibits selectivity towards conventional isoforms, it also shows some activity against other kinases at higher concentrations.
Mechanism of Action

Process

The mechanism of action for Ro 32-0432 hydrochloride involves its binding to the regulatory domain of protein kinase C, leading to a conformational change that inhibits enzyme activity. This inhibition prevents the phosphorylation of target proteins that are critical for various cellular functions.

Data

Research indicates that Ro 32-0432 can significantly reduce the phosphorylation levels of specific substrates associated with protein kinase C signaling pathways, thereby influencing cellular responses such as growth and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

Ro 32-0432 hydrochloride is typically presented as a white to off-white solid. It is soluble in organic solvents such as dimethyl sulfoxide and has limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values may vary based on purity but generally range around 200°C.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm purity and structural integrity.

Applications

Ro 32-0432 hydrochloride is utilized primarily in scientific research settings for:

  • Studying Protein Kinase C Pathways: It serves as a tool for dissecting the roles of protein kinase C in various biological processes.
  • Cancer Research: Its inhibitory effects on cell signaling pathways make it valuable in exploring therapeutic strategies against cancer.
  • Neuroscience Studies: Researchers investigate its role in neuronal signaling and potential neuroprotective effects.
Introduction to Protein Kinase C (PKC) Signaling and Pharmacological Inhibition

Classification, Structure, and Activation Mechanisms of Protein Kinase C Isoforms

Protein Kinase C (Protein Kinase C) comprises a family of serine/threonine kinases classified into three subgroups based on structural motifs and cofactor requirements. Conventional Protein Kinase Cs (Protein Kinase Cα, Protein Kinase CβI, Protein Kinase CβII, Protein Kinase Cγ) possess tandem diacylglycerol-binding C1 domains and a calcium-binding C2 domain, requiring both diacylglycerol and calcium for activation. Novel Protein Kinase Cs (Protein Kinase Cδ, Protein Kinase Cε, Protein Kinase Cθ, Protein Kinase Cη) contain a variant C2 domain insensitive to calcium but remain diacylglycerol-responsive. Atypical Protein Kinase Cs (Protein Kinase Cζ, Protein Kinase Cι/λ) lack functional C2 domains and possess a single atypical C1 domain, rendering them unresponsive to diacylglycerol or calcium; instead, they are activated by lipid mediators like phosphatidic acid [3] [6]. All Protein Kinase C isoforms feature an N-terminal regulatory region and a C-terminal catalytic domain connected by a flexible hinge (V3). Activation involves translocation to membranes, conformational change, displacement of the autoinhibitory pseudosubstrate domain, and phosphorylation of substrate proteins [3] [9].

Table 1: Protein Kinase C Isoform Classification and Functional Roles

SubfamilyIsoformsActivatorsKey Cellular Functions
ConventionalProtein Kinase Cα, βI, βII, γDiacylglycerol, Calcium, Phorbol estersVascular permeability, Glomerular contraction, LDL receptor transcription
NovelProtein Kinase Cδ, ε, θ, ηDiacylglycerol, Phorbol estersOxidative stress response, Mitochondrial function, Inflammatory cytokine production
AtypicalProtein Kinase Cζ, ι/λPhosphatidic acid, Protein scaffoldsCell polarity, Insulin signaling, NF-κB activation

Rationale for Targeting Protein Kinase C in Disease Pathogenesis

Hyperactivation of specific Protein Kinase C isoforms is a pathological hallmark of diabetic complications and cardiovascular diseases. Under hyperglycemic conditions, increased glycolytic flux elevates diacylglycerol synthesis, driving chronic activation of diacylglycerol-sensitive Protein Kinase C isoforms. Protein Kinase Cβ and Protein Kinase Cδ isoforms are critically implicated in diabetic microvascular complications:

  • Diabetic Nephropathy: Protein Kinase Cβ activation reduces glomerular blood flow via enhanced vascular contraction and impairs podocyte function by downregulating nephrin expression, directly contributing to proteinuria [1] [8]. Protein Kinase Cα activation promotes extracellular matrix accumulation and glomerular basement membrane thickening through transforming growth factor β1 upregulation [1].
  • Diabetic Atherosclerosis: Protein Kinase Cδ activation in macrophages increases scavenger receptor expression and oxidized low-density lipoprotein uptake, accelerating foam cell formation. Protein Kinase Cθ activation in endothelial cells upregulates adhesion molecules (vascular cell adhesion molecule-1, intercellular adhesion molecule-1), promoting monocyte infiltration into vascular walls [6]. Protein Kinase Cα modulates hepatic low-density lipoprotein receptor expression, influencing circulating cholesterol levels [6].
  • Oxidative Stress Amplification: Activated Protein Kinase C isoforms (notably Protein Kinase CβII and Protein Kinase Cδ) stimulate nicotinamide adenine dinucleotide phosphate oxidase complexes, generating reactive oxygen species that further activate Protein Kinase C, creating a pathological feedback loop [1] [6].

Historical Development of Bisindolylmaleimide-Based Protein Kinase C Inhibitors

The discovery of staurosporine in 1977 (a microbial alkaloid with broad kinase inhibitory activity) initiated the search for selective Protein Kinase C modulators. Bisindolylmaleimides emerged in the 1990s as rationally designed ATP-competitive inhibitors exploiting the unique hydrophobic pocket adjacent to the ATP-binding site in Protein Kinase C [5]. Structural optimization yielded compounds with improved isoform selectivity:

  • First-Generation Inhibitors: GF109203X (bisindolylmaleimide I) demonstrated selectivity for conventional Protein Kinase Cs (Protein Kinase Cα/β/γ) over novel isoforms but retained activity against unrelated kinases like Protein Kinase A [3].
  • Second-Generation Optimization: Introduction of a chiral aminomethyl tetrahydropyridoindole scaffold led to Ro 31-8220 and later Ro 32-0432 hydrochloride. This modification enhanced binding affinity for conventional Protein Kinase Cs while reducing off-target effects. Ro 32-0432 hydrochloride exhibits nanomolar potency against Protein Kinase Cα (half-maximal inhibitory concentration = 9 nM), Protein Kinase CβI (half-maximal inhibitory concentration = 28 nM), and Protein Kinase Cγ (half-maximal inhibitory concentration = 37 nM), with 12-fold lower activity against Protein Kinase Cε (half-maximal inhibitory concentration = 108 nM) [4] [7] [10].
  • Pharmacological Validation: Ro 32-0432 hydrochloride is cell-permeable and orally bioavailable, enabling in vivo studies. It effectively blocks phorbol ester-induced edema in rats and suppresses T-cell activation and proliferation by inhibiting interleukin-2 secretion and interleukin-2 receptor expression at submicromolar concentrations [2] [4] [7]. Its mechanism involves irreversible binding to the catalytic domain of conventional Protein Kinase Cs, preventing substrate phosphorylation without competing with ATP [10].

Table 2: Selectivity Profile of Ro 32-0432 Hydrochloride Across Protein Kinase C Isoforms

Protein Kinase C IsoformIC₅₀ (nM)Fold Selectivity vs. Protein Kinase Cε
Protein Kinase Cα912-fold
Protein Kinase CβI283.9-fold
Protein Kinase CβII303.6-fold
Protein Kinase Cγ372.9-fold
Protein Kinase Cε108Reference

Data compiled from [4] [7] [10]

Ro 32-0432 hydrochloride exemplifies the evolution of bisindolylmaleimides from tool compounds to therapeutically relevant agents, providing a pharmacological foundation for isoform-selective Protein Kinase C inhibition in chronic inflammatory and metabolic diseases [2] [4].

Properties

CAS Number

151342-35-7; 1781828-85-0

Product Name

Ro 32-0432 hydrochloride

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride

Molecular Formula

C28H29ClN4O2

Molecular Weight

489.02

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1

InChI Key

HSPRASOZRZDELU-LMOVPXPDSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.